![molecular formula C22H25N7O2S B2779219 1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189478-20-3](/img/structure/B2779219.png)
1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C22H25N7O2S and its molecular weight is 451.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of these targets can halt cell cycle progression, making them attractive targets for cancer therapeutics .
Mode of Action
The compound interacts with its targets by binding to the active sites of CDK4/cyclin D1 and CDK6/cyclin D1, inhibiting their activity . This results in a dose-dependent degradation of CDK4 and CDK6 . The compound achieves this by recruiting Cereblon, a substrate receptor for the CRL4 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins .
Biochemical Pathways
The inhibition of CDK4/cyclin D1 and CDK6/cyclin D1 disrupts the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on these proteins for uncontrolled proliferation .
Result of Action
The compound’s action results in the selective degradation of CDK4 and CDK6 . This has been observed in Jurkat cells, where maximum degradation occurred at a concentration of 0.25uM . In Molt4 cells, proteomics analysis confirmed the selective degradation of CDK4 and CDK6 following treatment with 250 nM of the compound for 5 hours .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
12-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2S/c1-2-10-28-21(31)20-16(8-15-32-20)29-18(24-25-22(28)29)6-7-19(30)27-13-11-26(12-14-27)17-5-3-4-9-23-17/h3-5,8-9,15H,2,6-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNFLNCQUHHUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
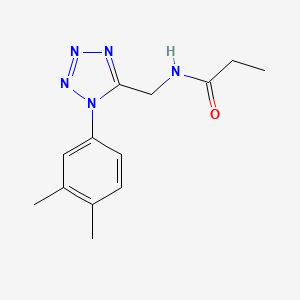

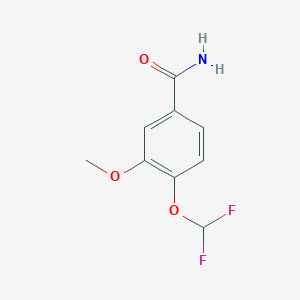
![(2Z)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2779145.png)
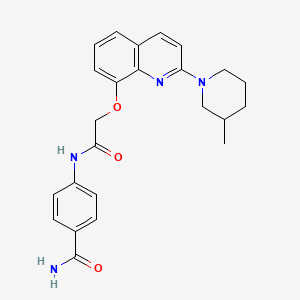
![ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate](/img/structure/B2779149.png)
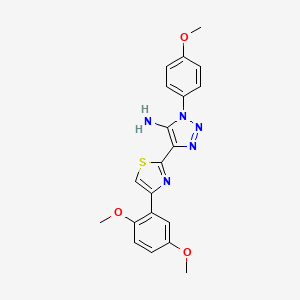
![1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2779151.png)
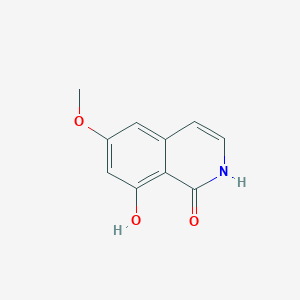
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2779153.png)

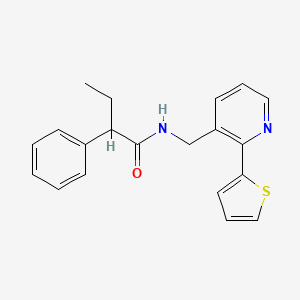
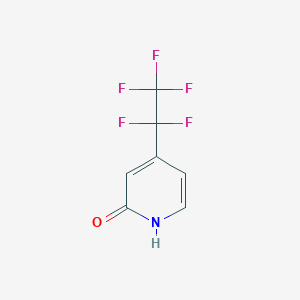
![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)
